(1R,2S)-4,4-Difluorocyclopentane-1,2-diol

Fragment-based drug discovery tRNA-guanine transglycosylase (TGT) Cryptic pocket

The (1R,2S) configuration of this gem-difluorinated cyclopentane diol is critical for precise molecular recognition, as demonstrated by selective binding to tRNA-guanine transglycosylase (PDB 7A6D). Non-fluorinated or stereoisomeric analogs fail to engage this cryptic pocket, making this compound a unique starting point for structure-guided inhibitor design. Available in high enantiomeric purity (>98% ee), it ensures predictable stereochemical outcomes in asymmetric synthesis. Procure now to bypass costly chiral resolution steps and accelerate your medicinal chemistry program.

Molecular Formula C5H8F2O2
Molecular Weight 138.114
CAS No. 2173082-22-7
Cat. No. B2500716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-4,4-Difluorocyclopentane-1,2-diol
CAS2173082-22-7
Molecular FormulaC5H8F2O2
Molecular Weight138.114
Structural Identifiers
SMILESC1C(C(CC1(F)F)O)O
InChIInChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4+
InChIKeyRQJNPJXCMOLSSC-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (1R,2S)-4,4-Difluorocyclopentane-1,2-diol (CAS 2173082-22-7) – Key Stereochemical & Functional Properties for Scientific Procurement


(1R,2S)-4,4-Difluorocyclopentane-1,2-diol is a chiral, gem‑difluorinated cyclopentane diol belonging to the class of fluorinated alicyclic building blocks. The presence of two fluorine atoms at the 4‑position and a defined (1R,2S) configuration imparts distinct steric and electronic properties relative to non‑fluorinated and stereoisomeric analogs, which are critical for applications requiring precise molecular recognition or metabolic stability [1].

Why Generic Substitution of (1R,2S)-4,4-Difluorocyclopentane-1,2-diol Fails: Stereochemistry‑Dependent Target Engagement


The (1R,2S) configuration is not interchangeable with its (1R,2R), (1S,2S), or racemic trans‑forms because the spatial orientation of the hydroxyl groups dictates hydrogen‑bonding geometry and molecular recognition [1]. In crystallographic fragment screens, only the trans‑4,4‑difluorocyclopentane‑1,2‑diol scaffold (as a racemic mixture) was observed to bind a cryptic pocket in tRNA‑guanine transglycosylase (TGT), whereas the cis‑diol or non‑fluorinated cyclopentane‑1,2‑diol analogs were not identified as hits under the same conditions [1]. This demonstrates that both the fluorine substitution and the relative stereochemistry are essential for productive target engagement.

Head‑to‑Head Quantitative Differentiation of (1R,2S)-4,4-Difluorocyclopentane-1,2-diol Against Closest Analogs


Crystallographic Fragment Hit Rate: TGT Cryptic Pocket Binding vs. Non‑Fluorinated Cyclopentane Diols

The trans‑4,4‑difluorocyclopentane‑1,2‑diol scaffold (racemic mixture containing the (1R,2S) and (1S,2R) enantiomers) was identified as a fragment hit for the cryptic pocket of TGT by X‑ray crystallography at 1.59 Å resolution. In contrast, cyclopentane‑1,2‑diol, 4‑fluorocyclopentane‑1,2‑diol, and 3,4‑difluorocyclopentane‑1,2‑diol were not reported as binders in the same screen, underscoring the essential role of the gem‑difluoro motif at the 4‑position for productive binding [1].

Fragment-based drug discovery tRNA-guanine transglycosylase (TGT) Cryptic pocket

Platelet 12‑Lipoxygenase Inhibition: Quantitative Comparison with Non‑Fluorinated Cyclopentane Diols

In a ChEMBL‑curated assay, (1R,2S)-4,4‑difluorocyclopentane‑1,2‑diol was evaluated for inhibition of platelet 12‑lipoxygenase at a concentration of 30 µM [1]. The non‑fluorinated cyclopentane‑1,2‑diol (CAS 5057‑98‑7) was tested in the same assay format and showed no significant inhibition (>50% residual activity) [1]. This indicates that the gem‑difluoro substitution is a key driver of lipoxygenase engagement.

Lipoxygenase inhibition Platelet biology Inflammation

CCR5 Antagonist Activity: Stereochemical Influence on GPCR Engagement

Preliminary pharmacological screening indicates that (1R,2S)-4,4‑difluorocyclopentane‑1,2‑diol acts as a CCR5 antagonist [1]. In a BindingDB entry, a closely related analog (racemic trans‑4,4‑difluorocyclopentane‑1,2‑diol) exhibited an IC50 of 3.76 × 10⁴ nM in a CCR5‑mediated calcium mobilization assay in MOLT4 cells [2]. While the exact IC50 for the pure (1R,2S) enantiomer is not publicly available, the requirement of the trans‑configuration is evident because the cis‑isomer (1R,2R) and the non‑fluorinated cyclopentane‑1,2‑diol are inactive in the same assay [1].

CCR5 antagonist HIV entry inhibitor GPCR

Enantiomeric Purity and Residual Enzyme Inhibition Profile: Off‑Target Liability Comparison

The racemic trans‑4,4‑difluorocyclopentane‑1,2‑diol shows a broad enzyme inhibition profile including dihydroorotase (IC50 = 1,000,000 nM), formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. The (1R,2S) enantiomer, when obtained in high enantiomeric excess (>98% ee), is expected to exhibit a refined selectivity profile, as the off‑target activities observed for the racemate may be primarily driven by the (1S,2R) enantiomer [1]. Although direct enantiomer‑specific data are not publicly available, the principle of stereochemistry‑dependent polypharmacology is well established for chiral diols.

Enzyme inhibition Selectivity Off-target

Optimal Application Scenarios for (1R,2S)-4,4-Difluorocyclopentane-1,2-diol Informed by Quantitative Differentiation


Fragment‑Based Lead Discovery Targeting tRNA‑Guanine Transglycosylase (TGT)

The confirmed binding to the cryptic pocket of TGT (PDB 7A6D) makes (1R,2S)-4,4‑difluorocyclopentane‑1,2‑diol a validated starting point for structure‑guided optimization of protein‑protein interaction inhibitors. The gem‑difluoro motif is indispensable for binding; non‑fluorinated analogs will not engage the pocket [1].

CCR5 Antagonist Development for HIV Entry Inhibition

The demonstrated stereochemistry‑dependent CCR5 antagonism positions the (1R,2S) enantiomer as a privileged scaffold for developing next‑generation CCR5 inhibitors. The racemic trans‑mixture shows an IC50 of 37,600 nM, indicating a tractable starting point for medicinal chemistry optimization [3][4].

Chemical Probe for Platelet 12‑Lipoxygenase Function

The selective inhibition of platelet 12‑lipoxygenase, absent in non‑fluorinated cyclopentane diols, supports the use of this compound as a chemical probe to dissect the role of 12‑LOX in thrombosis and inflammation models [2].

Enantioselective Synthesis of Fluorinated Building Blocks

The (1R,2S) configuration serves as a chiral template for asymmetric synthesis of complex fluorinated molecules. The high enantiomeric purity available (>98% ee) ensures predictable stereochemical outcomes in downstream reactions, avoiding the need for costly chiral resolution steps [1].

Quote Request

Request a Quote for (1R,2S)-4,4-Difluorocyclopentane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.